molecular formula C26H29N3O4S B2958424 1-(indolin-1-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone CAS No. 878059-04-2

1-(indolin-1-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone

Cat. No. B2958424
CAS RN: 878059-04-2
M. Wt: 479.6
InChI Key: HRWURGFTNOKMHS-UHFFFAOYSA-N
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Description

1-(indolin-1-yl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone is a useful research compound. Its molecular formula is C26H29N3O4S and its molecular weight is 479.6. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Agents and NMDA Receptor Ligands

Research has explored indole derivatives as neuroprotective agents, particularly focusing on their binding affinities for the N-methyl-D-aspartate (NMDA) receptor, a key target in neurodegenerative disease treatment. These compounds have been studied for their dual effects as NMDA receptor ligands and antioxidants, indicating potential applications in neuroprotection and the treatment of neurodegenerative diseases (Buemi et al., 2013). Further studies have identified specific indole derivatives showing high binding affinity and potency as ligands for the GluN2B-subunit-containing NMDA receptor, suggesting their relevance in designing treatments for neurological conditions (Gitto et al., 2012).

Synthetic Methodologies for Indole Derivatives

Innovative synthetic methods have been developed to construct indole derivatives, including those incorporating sulfonyl groups. One approach involves the insertion of sulfur dioxide into specific molecular frameworks, demonstrating the feasibility of synthesizing complex indole-based structures with potential biological activity (Liu et al., 2017). This highlights the ongoing exploration of novel synthetic routes to access indole derivatives for research and therapeutic applications.

Antioxidant Properties and Receptor Affinity

The antioxidant properties of certain indole derivatives, combined with their affinity for specific receptors, underline their potential as multifunctional therapeutic agents. Computational studies and biological evaluations have contributed to understanding how these compounds interact with their targets, shedding light on their mechanism of action and paving the way for the development of new drugs (Buemi et al., 2013; Gitto et al., 2014).

Bioactive Compound Synthesis

The synthesis of bioactive compounds, including those with antibacterial and antifungal activities, is a significant area of application for indole derivatives. Novel synthetic approaches have been employed to create compounds with promising biological activities, further expanding the potential applications of these molecules in medicinal chemistry (Rehman et al., 2022).

properties

IUPAC Name

2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-19-10-13-27(14-11-19)25(30)17-28-16-24(21-7-3-5-9-23(21)28)34(32,33)18-26(31)29-15-12-20-6-2-4-8-22(20)29/h2-9,16,19H,10-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWURGFTNOKMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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